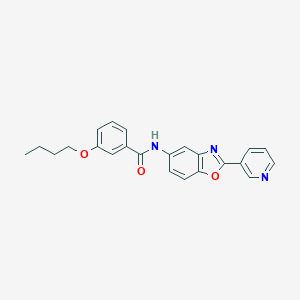![molecular formula C15H15N5O4S3 B278655 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significance in scientific research due to its potential applications in various fields. This compound is also known as DBIT-101 and has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.
Mechanism of Action
The mechanism of action of DBIT-101 is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. DBIT-101 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in various cellular processes. Additionally, DBIT-101 has been found to inhibit the activity of NADPH oxidase, which is an enzyme that produces reactive oxygen species (ROS) and is involved in oxidative stress.
Biochemical and Physiological Effects:
DBIT-101 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, DBIT-101 has been found to reduce oxidative stress and protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DBIT-101 in lab experiments is its high purity. The synthesis method has been optimized to obtain a high yield of DBIT-101 with purity greater than 98%. Additionally, DBIT-101 has been found to be stable under various conditions, which makes it suitable for use in lab experiments. One limitation of using DBIT-101 in lab experiments is its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions related to DBIT-101. One direction is to further study its anticancer properties and investigate its potential use as a cancer therapeutic. Another direction is to study its anti-inflammatory properties and investigate its potential use in treating inflammatory diseases. Additionally, future studies could investigate the potential use of DBIT-101 in treating neurodegenerative diseases. Finally, future studies could investigate the potential use of DBIT-101 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
DBIT-101 has been synthesized using a specific method that involves the reaction of 2-chloro-1-(morpholin-4-yl)ethanone with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of sodium hydride. The resulting product is then reacted with 3-chloro-1,1-dioxo-2H-1,2-benzothiazin-4(3H)-ylamine to obtain DBIT-101. This synthesis method has been optimized to obtain a high yield of DBIT-101 with purity greater than 98%.
Scientific Research Applications
DBIT-101 has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cells. DBIT-101 has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, DBIT-101 has been studied for its neuroprotective properties and has shown potential in protecting neurons from damage caused by oxidative stress.
properties
Product Name |
2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone |
|---|---|
Molecular Formula |
C15H15N5O4S3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H15N5O4S3/c21-12(20-5-7-24-8-6-20)9-25-15-18-17-14(26-15)16-13-10-3-1-2-4-11(10)27(22,23)19-13/h1-4H,5-9H2,(H,16,17,19) |
InChI Key |
DCXUSGMUAGFFLI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)

![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)